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Compound of Interest
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Compound Name:

yllmethanamine
CAS No.: 1016496-42-6
Cat. No.: B3072029
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Workflow detailing the SAR optimization from ethoxy to methoxyethoxy pyridine derivatives.
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Mechanism of action for methoxyethoxy pyridine derivatives inhibiting mutant RTK signaling.

Experimental Methodologies (Self-Validating
Protocols)

To ensure reproducibility, the following protocols are designed as self-validating systems,
incorporating specific checkpoints to verify experimental integrity.

Protocol 1: Microwave-Assisted Synthesis of 3-(2-
Methoxyethoxy)pyridine

Causality: Traditional nucleophilic aromatic substitution (SNAr) on pyridine rings often requires
harsh conditions that promote N-alkylation side reactions. Microwave-assisted synthesis
utilizing a copper catalyst ensures high regioselectivity for O-alkylation and drastically reduces
reaction times.
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e Preparation: In a microwave-safe vial, dissolve 1.0 equivalent of the halopyridine precursor
(e.g., 3-bromo-pyridine) in 5 mL of anhydrous DMF.

» Reagent Addition: Add 3.0 equivalents of 2-methoxyethanol. Introduce 2.5 equivalents of
Cesium Carbonate (Cs2CO:s) as the base to deprotonate the alcohol, followed by 0.1
equivalents of Copper(l) lodide (Cul) to catalyze the cross-coupling.

e Reaction & Self-Validation: Seal the vial and irradiate in a microwave reactor at 120°C for 45
minutes.

o Validation Checkpoint: Aliquot 10 pL of the mixture and analyze via LC-MS. The reaction is
validated as complete when the starting material peak (<5% relative abundance) is
replaced by the [M+H]* peak corresponding to the methoxyethoxy product.

 Purification: Quench the reaction with distilled water, extract three times with Ethyl Acetate
(EtOAC), dry over Na2SOa, and purify via flash column chromatography (Hexane:EtOAc
gradient).

Protocol 2: ADP-Glo Kinase Assay for Bioactivity
Evaluation

Causality: The ADP-Glo assay is chosen over radiometric assays because it is a universal,
homogeneous luminescent method that directly measures kinase activity by quantifying the
ADP produced, eliminating the need for radioactive ATP.

e Incubation: In a 384-well white microplate, incubate 5 nM of recombinant kinase (e.g., c-KIT)
with serially diluted pyridine derivatives (ranging from 10 pM to 0.1 nM) in 1x Kinase Assay
Buffer for 15 minutes at room temperature to allow compound binding.

e Reaction Initiation: Add ultra-pure ATP (at the predetermined Km concentration) and the
specific substrate peptide. Incubate for 60 minutes at room temperature.

o Validation Checkpoint (Z'-factor): Include a "No-Enzyme Control" (background) and a
"Vehicle Control" (100% activity). Calculate the Z'-factor. The assay is only validated for
analysis if Z' > 0.6, ensuring a robust signal-to-noise ratio.
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o Detection: Add 5 pL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any
unconsumed ATP. Incubate for 40 minutes. Subsequently, add 10 pL of Kinase Detection
Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

e Analysis: Read the luminescence on a microplate reader. Plot the log(inhibitor) vs. response
and calculate the ICso using a 4-parameter logistic non-linear regression model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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